
5-Cyanoquinoline
Overview
Description
5-Cyanoquinoline is a nitrogen-containing heterocyclic aromatic compound characterized by a quinoline backbone substituted with a cyano (-CN) group at the 5-position. This substitution significantly alters its electronic and photochemical properties. Key features include:
- Excited-State Basicity (Photobasicity): this compound exhibits moderate photobasicity with an excited-state basicity constant $ K^* = 2.69 \times 10^{-8} $, indicating its ability to accept protons in the excited state .
- Ground-State Basicity: In contrast, its ground-state basicity is weaker ($ K^* = 1.67 \times 10^{-11} $), reflecting the electron-withdrawing nature of the cyano group, which reduces proton affinity in the ground state .
- Photophysical Behavior: Computational studies (e.g., TDDFT with BLYP/B3LYP functionals) reveal that this compound undergoes a state inversion upon protonation, where the $ Lb $ (lower-energy) and $ La $ (higher-energy) π→π* transitions reorder, a phenomenon critical to its photochemical reactivity .
Mechanism of Action
Target of Action
Quinoline-5-carbonitrile, also known as 5-Cyanoquinoline, is a derivative of the quinoline scaffold, which is an important construction motif for the development of new drugs . Quinoline derivatives have been reported to show significant results through different mechanisms, including the inhibition of tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Mode of Action
Quinoline derivatives, in general, are known to interact with their targets, leading to various changes such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness . These interactions and resulting changes contribute to their diverse spectrum of biological activities.
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, leading to a wide range of downstream effects . These effects include antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .
Pharmacokinetics
Quinoline derivatives are known to have diverse pharmacokinetic properties . The structural diversity of these compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities . These activities result from the compound’s interaction with its targets and the subsequent changes in cellular processes .
Action Environment
It is known that the synthesis of quinoline derivatives can be influenced by various factors, including temperature, solvent conditions, and the presence of catalysts . These factors could potentially influence the action and stability of the compound.
Biochemical Analysis
Biochemical Properties
Quinoline-5-carbonitrile, like other quinoline derivatives, is known to interact with various enzymes, proteins, and other biomolecules. For instance, quinoline derivatives have been reported to inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness
Cellular Effects
Quinoline-5-carbonitrile, similar to other quinoline derivatives, may have significant effects on various types of cells and cellular processes. Quinoline derivatives have been reported to have antiproliferative properties, potentially inhibiting tumor growth by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoline derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biological Activity
5-Cyanoquinoline, also known as quinoline-5-carbonitrile, is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article examines the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
This compound exhibits its biological effects through several mechanisms:
- Cell Cycle Arrest and Apoptosis : Quinoline derivatives, including this compound, are known to induce cell cycle arrest and apoptosis in various cancer cell lines. This is primarily achieved by modulating key signaling pathways that govern cell proliferation and survival.
- Inhibition of Angiogenesis : The compound has been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis. By disrupting the formation of new blood vessels, this compound can limit nutrient supply to tumors.
- Interaction with Nuclear Receptors : this compound may modulate the activity of nuclear receptors, affecting gene expression related to cell growth and differentiation.
This compound interacts with various enzymes and proteins, leading to significant biochemical effects:
- Antiproliferative Properties : Studies indicate that this compound can inhibit tumor growth by affecting cellular metabolism and signaling pathways. It has shown promising results in inhibiting the proliferation of cancer cells in vitro .
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in DNA replication and protein synthesis, suggesting potential antimicrobial and anticancer properties.
Pharmacological Activities
The pharmacological profile of this compound reveals a range of activities:
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance, it showed significant growth inhibition in colon cancer (HCT-15) and CNS cancer (SNB-75) cell lines, with GI50 values as low as 197 nM .
- Anti-inflammatory Effects : Quinoline derivatives have been associated with anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
- Antioxidant Activity : The compound may also exhibit antioxidant properties, helping to protect cells from oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Screening : A study conducted by the National Cancer Institute (NCI) evaluated multiple cyanoquinolines for their anticancer activity. Among the tested compounds, this compound demonstrated significant growth inhibition across a panel of 60 different cancer cell lines .
- Molecular Docking Studies : In silico studies have shown that this compound can bind effectively to key proteins involved in cancer progression, such as CDK-5. The binding affinity was assessed through molecular docking simulations, indicating its potential as a therapeutic agent targeting specific molecular pathways .
- Synthesis and Biological Evaluation : Research on the synthesis of various cyano-substituted quinolines has highlighted the relationship between structural modifications and biological activity. Compounds derived from this compound exhibited enhanced biological profiles compared to their parent structures .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
5-Cyanoquinoline and its derivatives have been extensively studied for their pharmacological properties. They exhibit a range of biological activities, including:
- Antimicrobial Activity : Quinoline derivatives, including this compound, have shown effectiveness against various pathogens. For instance, certain cyanoquinolines have demonstrated antibacterial properties against Mycobacterium tuberculosis and antifungal activity against Candida albicans .
- Anticancer Properties : Compounds derived from this compound have been investigated for their potential as anticancer agents. They can act as kinase inhibitors, interfering with signaling pathways that promote cancer growth. Noteworthy examples include compounds that target specific kinases involved in cancer progression .
- Cystic Fibrosis Treatment : A significant application of this compound is in the treatment of cystic fibrosis (CF). Research has identified cyanoquinolines with corrector and potentiator activities for the ΔF508-CFTR mutation, which is the most common cause of CF. These compounds can normalize CFTR function, providing a dual approach to therapy .
Material Science
In material science, this compound serves as an important building block for synthesizing advanced materials:
- Photonic Applications : The photophysical properties of cyanoquinolines make them suitable for applications in photonics. Their ability to act as photobases allows for the conversion of light into chemical energy through redox reactions .
- Synthesis of Functional Materials : The compound can be utilized to synthesize various functional materials due to its reactive cyano group. This capability facilitates the creation of polymers and other materials with tailored properties .
Biological Research
This compound has also found applications in biological research:
- Enzyme Inhibition Studies : Cyanoquinolines are valuable in studying enzyme mechanisms and interactions due to their ability to inhibit specific enzymes involved in metabolic pathways .
- Drug Development : The compound's structural characteristics make it a candidate for developing new drugs targeting various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease. Its interaction with neurotransmitter systems suggests potential therapeutic benefits .
Table 1: Biological Activities of this compound Derivatives
Table 2: Synthesis Methods for this compound Derivatives
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5-Cyanoquinoline, and how can purity be validated?
- Methodological Answer : Synthesis typically involves cyclization or substitution reactions, such as the Friedländer synthesis or metal-catalyzed cyanation. To ensure purity, employ techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Quantitative analysis via gas chromatography-mass spectrometry (GC-MS) can validate absence of side products. Detailed procedural steps (e.g., reaction temperature, solvent ratios) must be documented for reproducibility . Purity thresholds (>95%) should align with peer-reviewed benchmarks for structural studies .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : To confirm the cyano group position and aromatic proton environments.
- Fourier-transform infrared spectroscopy (FTIR) : For identifying C≡N stretching vibrations (~2200 cm⁻¹).
- X-ray crystallography : To resolve crystal structure and intermolecular interactions.
- HPLC/GC-MS : For assessing purity and stability under varying conditions.
Data interpretation should reference established spectral libraries and control experiments to rule out artifacts .
Q. How can researchers design preliminary assays to evaluate this compound’s reactivity?
- Methodological Answer : Begin with kinetic studies under controlled conditions (pH, temperature) to monitor cyano group stability. Use UV-Vis spectroscopy to track reaction intermediates. Compare results with structurally similar quinoline derivatives to identify unique reactivity patterns. Statistical tools like regression analysis can quantify rate constants and validate hypotheses .
Advanced Research Questions
Q. How should contradictory data on this compound’s biological activity be addressed in meta-analyses?
- Methodological Answer : Apply systematic review frameworks (e.g., PRISMA) to aggregate data from peer-reviewed studies. Use heterogeneity tests (e.g., I² statistic) to identify variability sources. If contradictions arise from methodological differences, subgroup analyses can isolate factors like assay type (e.g., in vitro vs. in vivo) or dosage ranges. Transparent reporting of exclusion criteria and bias assessment (e.g., Cochrane Risk of Bias Tool) is critical .
Q. What computational strategies are effective for modeling this compound’s electronic properties and ligand interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : To calculate frontier molecular orbitals (HOMO/LUMO) and predict redox behavior.
- Molecular docking : For simulating binding affinities with biological targets (e.g., enzymes).
Validate models against experimental data (e.g., X-ray crystallography, kinetic inhibition assays). Open-source software (e.g., AutoDock Vina) and force-field parameterization for cyano groups must be explicitly documented .
Q. How can researchers optimize experimental designs to study this compound’s photophysical properties?
- Methodological Answer : Design controlled light-exposure experiments using monochromators to isolate wavelength effects. Monitor fluorescence quantum yield and Stokes shift under inert atmospheres to prevent oxidation. Compare results with time-dependent DFT (TD-DFT) simulations to correlate experimental and theoretical spectra. Replicate trials to account for instrumental variability .
Q. What frameworks guide the formulation of high-impact research questions on this compound?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure inquiries. For example:
- PICO : “In catalytic systems (Population), does this compound (Intervention) exhibit higher ligand efficacy compared to 8-Cyanoquinoline (Comparison) in cross-coupling yields (Outcome)?”
Pilot studies and feasibility assessments ensure alignment with resource constraints .
Q. Data Management and Reproducibility
Q. What steps ensure reproducibility in this compound-based studies?
- Methodological Answer :
- Documentation : Publish full synthetic protocols, including raw data (e.g., NMR spectra, chromatograms) in supplementary materials.
- Data Sharing : Use repositories like Zenodo for spectra, crystallographic data (CIF files), and computational input files.
- Ethical Reporting : Disclose all modifications (e.g., solvent grades, equipment calibration) that may affect outcomes .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Standardize reaction conditions using design of experiments (DoE) to identify critical variables (e.g., catalyst loading). Implement quality control checkpoints (e.g., mid-reaction HPLC sampling). Use statistical process control (SPC) charts to monitor consistency across batches .
Q. Conflict Resolution in Data Interpretation
Q. What methodologies resolve discrepancies in this compound’s reported solubility profiles?
- Methodological Answer : Conduct comparative solubility studies using standardized solvents (e.g., USP-grade DMSO). Control for temperature and agitation methods. Apply the van’t Hoff equation to correlate temperature-dependent solubility with thermodynamic parameters. Cross-validate results via independent labs and blinded analyses .
Comparison with Similar Compounds
The photochemical and structural properties of 5-cyanoquinoline are best contextualized against analogs with varying substituents. Below is a systematic comparison:
Substituent Effects on Photobasicity
Key Insights:
- Electron-Donating vs. Withdrawing Groups: Electron-donating groups (e.g., -NH₂ in 5-aminoquinoline) enhance photobasicity by stabilizing the protonated excited state. Conversely, electron-withdrawing groups (e.g., -CN, -Cl) reduce $ K^* $ .
- Protonation Dynamics: Strong photobases like 5-aminoquinoline undergo protonation on the timescale of 41 ps, followed by intersystem crossing (ISC) to the triplet state (~36 ps later). In contrast, weaker photobases (e.g., this compound, quinoline) exhibit rapid ISC (<1 ps) before protonation, limiting their photochemical utility .
Structural and Functional Analogues
Halogenated Derivatives
- 5-Bromoisoquinoline (CAS 34784-04-8): Bromine substitution enhances reactivity in metalation reactions, enabling access to derivatives like 6-aminoisoquinoline .
- 5-Chloroisoquinoline: Widely used in synthesis; its halogen substituent facilitates cross-coupling reactions but reduces photobasicity compared to amino or cyano analogs .
Functionalized Derivatives
- Quinolin-5-ylacetic Acid (CAS 152150-03-3): The acetic acid side chain enables chelation or derivatization, expanding its utility in coordination chemistry .
Binding Affinity and Stability
- Cyano-Substituted Pyrrole-Fused Derivatives: Compounds such as 5a, 5b, and 5c exhibit binding energies ranging from -8.6 to -9.7 kcal/mol, suggesting stronger intermolecular interactions compared to this compound derivatives. However, incomplete data limits direct comparisons .
Preparation Methods
Classical Cyclization Approaches Using Substituted o-Amino Benzaldehydes
One efficient and classical synthetic route to cyanoquinolines, including 5-cyanoquinoline, involves the cyclization of appropriately substituted o-amino benzaldehydes with cyano-containing reagents such as cyano ethylacetate or malononitrile in the presence of a base catalyst like piperidine.
Method Summary:
- Starting Materials: Substituted o-amino benzaldehydes (with cyano group at the 5-position)
- Reagents: Cyano ethylacetate or malononitrile
- Catalyst: Piperidine
- Solvent: Ethanol
- Conditions: Stirring at room temperature followed by reflux (~1 hour)
- Workup: Cooling to precipitate product, filtration, and recrystallization
Key Findings:
- The substituted o-amino benzaldehydes are typically prepared via Vilsmeier-Haack formylation of p-substituted anilines using POCl3 and DMF.
- The reaction proceeds via initial condensation followed by cyclization to form the quinoline ring bearing a cyano substituent at the 5-position.
- Yields are generally high, in the range of 78-85% for the aldehydes and around 80% for the final cyanoquinoline products.
- The reaction is straightforward, scalable, and suitable for various substituted analogues.
Step | Reagents/Conditions | Outcome/Yield |
---|---|---|
Vilsmeier-Haack formylation of p-substituted aniline | POCl3/DMF, 5°C to 80°C, 2 hrs | Substituted o-amino benzaldehyde, 78-85% yield |
Cyclization with cyano ethylacetate or malononitrile | Piperidine catalyst, ethanol, reflux 1 hr | This compound derivatives, ~80% yield |
Palladium-Catalyzed Coupling and Functional Group Transformations
Another approach involves the functionalization of quinoline derivatives bearing cyano groups through palladium-catalyzed cross-coupling reactions, allowing for versatile substitution patterns including the 5-cyano position.
Method Summary:
- Starting Material: 4-amino-3-bromobenzonitrile (precursor to quinoline core)
- Key Steps: Condensation with ethoxymethylenemalonate, cyclization, chlorination, nucleophilic substitution, and Suzuki coupling
- Catalyst: Palladium complexes (e.g., Pd(PPh3)4)
- Conditions: Reflux in diphenylether, chlorination with POCl3, Suzuki coupling with boronic acids in presence of base (Cs2CO3)
- Outcome: Functionalized quinoline derivatives with cyano groups retained at position 5
Key Findings:
- This multi-step sequence allows precise introduction of the cyano group at position 5 on the quinoline ring.
- The chlorination and subsequent nucleophilic substitution steps enable further diversification.
- Suzuki coupling facilitates the introduction of various substituents at other positions while maintaining the cyano group.
- The method is suitable for synthesizing quinoline derivatives with high purity and good yields, useful for biological activity studies.
Step | Reagents/Conditions | Outcome/Yield |
---|---|---|
Condensation with ethoxymethylenemalonate | Reflux in toluene | Intermediate quinoline precursor |
Cyclization | Reflux in diphenylether | Oxoquinoline intermediate |
Chlorination | POCl3 | 4-chloroquinoline |
Nucleophilic substitution | Amine + DIEA | Quinoline ester |
Suzuki coupling | Pd catalyst, Cs2CO3, boronic acid, reflux | Functionalized this compound derivatives |
Cycloaddition-Based Synthetic Routes for Cyano-Substituted Quinoline Derivatives
Advanced synthetic methods involve [3 + 2] cycloaddition reactions of quinolinium salts with fumaronitrile or related nitriles, generating cyano-substituted fused quinoline derivatives.
Method Summary:
- Starting Materials: Quinolinium salts prepared by N-alkylation of quinoline
- Reagents: Fumaronitrile, triethylamine
- Reaction: In situ formation of quinolinium ylides followed by cycloaddition
- Outcome: Cyano-substituted fused pyrroloquinoline derivatives, including this compound analogues
Key Findings:
- The reaction proceeds via generation of ylides from quinolinium salts, which undergo regioselective cycloaddition with fumaronitrile.
- Subsequent steps may involve elimination of cyano groups or oxidative aromatization, depending on reaction conditions.
- NMR characterization confirms the structural integrity and substitution pattern of the cyano group.
- This method offers access to complex cyanoquinoline derivatives with fused ring systems, expanding chemical diversity.
Step | Reagents/Conditions | Outcome |
---|---|---|
N-alkylation of quinoline | 2-bromoacetophenones, heating | Quinolinium salts |
Cycloaddition | Fumaronitrile, triethylamine | Fused cyano-substituted pyrroloquinoline derivatives |
Post-reaction treatment | Excess triethylamine, oxidation | Aromatized cyanoquinoline derivatives |
Activated Carboxylate and Coupling Reagent Methods for Cyanoquinoline Synthesis
Patent literature describes methods involving activated carboxylates and various coupling reagents to synthesize substituted cyanoquinolines, including halides, anhydrides, acyl azides, and peptide-type coupling reagents.
Method Summary:
- Starting Materials: Activated carboxylates of quinoline derivatives
- Reagents: Halides, anhydrides (e.g., isobutylchloroformate), acyl azides, Lawesson's reagent, DCC, TiCl4, and others
- Reaction: Coupling and cyclization under controlled conditions to introduce cyano groups
- Outcome: Substituted 3-cyanoquinolines and analogues, potentially adaptable for this compound synthesis
Key Findings:
- The method allows for the formation of cyanoquinoline salts, which can be isolated as maleate salts or other crystalline forms.
- The choice of leaving group and coupling reagent is critical to optimize yield and selectivity.
- This approach is versatile and can be tailored for various substituted quinoline derivatives.
Reagent Type | Examples | Role in Synthesis |
---|---|---|
Activated carboxylates | Halides, anhydrides (isobutylchloroformate) | Intermediate formation |
Coupling reagents | DCC, TiCl4, Lawesson's reagent, PyBOP, BOP, EDCI/HOBt | Facilitate amide/ester bond formation |
Salt formation | Maleate salt | Product isolation |
Summary Table of Preparation Methods for this compound
Methodology | Starting Materials | Key Reagents/Catalysts | Conditions | Yield/Notes |
---|---|---|---|---|
Classical cyclization (Vilsmeier-Haack + cyclization) | Substituted o-amino benzaldehydes | Cyano ethylacetate/malononitrile, piperidine | Ethanol, reflux ~1 hr | 78-85% (aldehydes), ~80% (quinoline) |
Pd-catalyzed cross-coupling | 4-amino-3-bromobenzonitrile | Pd(PPh3)4, Cs2CO3, POCl3, amines | Reflux, chlorination, coupling | High purity, versatile functionalization |
Cycloaddition of quinolinium salts | Quinolinium salts from N-alkylation | Fumaronitrile, triethylamine | Room temp to reflux | Access to fused cyanoquinoline derivatives |
Activated carboxylate coupling | Activated quinoline carboxylates | DCC, TiCl4, Lawesson's reagent, others | Varied, controlled conditions | Versatile, salt formation for isolation |
Properties
IUPAC Name |
quinoline-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKBFRWSTPFAHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405816 | |
Record name | 5-Cyanoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59551-02-9 | |
Record name | 5-Cyanoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinoline-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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